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Compound of Interest

4-Bromo-2-fluoro-5-
Compound Name:
(trifluoromethyl)aniline

CAS No.: 104460-70-0

Cat. No.: B009739

L J

In the landscape of medicinal chemistry and drug development, the strategic design of
molecular building blocks is paramount to achieving therapeutic success. 4-Bromo-2-fluoro-5-
(trifluoromethyl)aniline is a key exemplar of such a scaffold, engineered with a specific
constellation of functional groups that offer chemists a versatile platform for molecular
elaboration. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group
on an aniline core, is not a random assortment of functionalities. Each group serves a distinct
and synergistic purpose, making this compound a highly sought-after intermediate in the
synthesis of complex, biologically active molecules.

The trifluoromethyl (-CF3) group is a cornerstone of modern pharmaceutical design, known for
its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The
fluorine atom further modulates the electronic properties of the aromatic ring, influencing pKa
and conformational preference.[2][3] Critically, the bromine atom provides a reactive handle, a
predictable site for sophisticated chemical transformations, most notably palladium-catalyzed
cross-coupling reactions.[4] This guide provides an in-depth analysis of the chemical
properties, reactivity, synthesis, and applications of 4-Bromo-2-fluoro-5-
(trifluoromethyl)aniline, offering field-proven insights for researchers and drug development
professionals.

Physicochemical and Spectroscopic Profile
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The physical and spectroscopic properties of a compound are foundational to its application in
synthesis, dictating everything from solvent choice to analytical monitoring.

Physical Properties Summary

The properties of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline are summarized in the table
below. It typically presents as a pale brown or purple crystalline solid at room temperature, a
characteristic that requires consideration for storage and handling.[5]

Property Value Source
Molecular Formula C7H4BrFaN [6]
Molecular Weight 256.99 g/mol [6]

CAS Number 104460-70-0

Pale brown or purple
Appearance _ [5]
crystals/powder/fused solid

Melting Point 31.0-41.0°C [5]
N ) 209.1 °C at 760 mmHg
Boiling Point )
(Predicted)
Purity (Typical) 296.0% (GC) [51[7]

Structural and Spectroscopic Analysis

While comprehensive, experimentally verified spectra for this specific molecule are not widely
published, we can deduce its expected spectroscopic signature based on its structure and data
from close analogs. This analytical foresight is crucial for reaction monitoring and quality
control.

e 1H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region.
The proton at C6 (ortho to the amine) and the proton at C3 (ortho to the bromine and
fluorine) will appear as doublets. The C6-H signal will be split by the C3-H (a small meta
coupling) and potentially by the fluorine at C2 (a small through-space or multi-bond
coupling). The C3-H signal will be split into a doublet by the fluorine at C2 (a larger ortho
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coupling) and further split by the C6-H (a small meta coupling). The amine (-NHz) protons will
typically appear as a broad singlet.

e 13C NMR: The carbon spectrum will display seven distinct signals. The carbon attached to
the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine
atoms. The carbons attached to the fluorine and bromine atoms will also exhibit
characteristic shifts and potential splitting.

e 1F NMR: The fluorine NMR is a powerful tool for this molecule and is expected to show two
distinct signals. The single fluorine atom on the ring will appear as a multiplet due to coupling
with the nearby aromatic protons. The trifluoromethyl group will appear as a singlet,
significantly downfield.

o Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a
molecule containing one bromine atom, with two major peaks of nearly equal intensity
separated by 2 m/z units (M+ and M+2). Predicted adducts, such as [M+H]*, are calculated
around m/z 257.95.

Reactivity Profile and Synthetic Utility

The synthetic value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline is rooted in the
predictable reactivity of its functional groups. The interplay between the electron-donating
amine and the electron-withdrawing halogen and trifluoromethyl groups defines its behavior in
key synthetic transformations.

The bromine atom at the C4 position is the primary site for synthetic modification. It is an
excellent leaving group in palladium-catalyzed cross-coupling reactions, which are the
cornerstone of modern C-C and C-N bond formation.

e Suzuki-Miyaura Coupling: The C-Br bond readily undergoes oxidative addition to a Pd(0)
catalyst, enabling the coupling with a wide range of boronic acids or esters to form new C-C
bonds. This is a preferred method for attaching new aryl or alkyl groups.

¢ Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds,
transforming the aniline into a diarylamine or an N-alkylaniline by coupling with another
amine. The reactivity of the C-Br bond is generally higher than a corresponding C-CI bond,
often allowing for milder reaction conditions.
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e Heck and Sonogashira Couplings: The bromine atom also facilitates the formation of C-C
bonds with alkenes (Heck) and terminal alkynes (Sonogashira), further expanding its
synthetic versatility.

The amine group (-NH2) can be used as a handle for various transformations, such as
acylation, sulfonylation, or diazotization, allowing for further functionalization of the molecule.

Key Palladium-Catalyzed Reactions

Recommended Synthesis Protocol

Areliable synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline can be achieved via
electrophilic bromination of the corresponding aniline precursor. The following protocol is based
on established methods for the selective bromination of activated aromatic rings.[8][9] The
choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it is a solid, making
it easier and safer to handle than liquid bromine, and it often provides higher selectivity for the
desired para-bromination product.

Starting Material: 2-Fluoro-5-(trifluoromethyl)aniline Brominating Agent: N-Bromosuccinimide
(NBS)

Step-by-Step Methodology

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, dissolve 2-fluoro-5-(trifluoromethyl)aniline (1.0
equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

 Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure an inert
atmosphere.

e Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the
reaction's exothermicity and minimize the formation of side products.

» Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 equivalents) in the same
solvent and add it dropwise to the cooled aniline solution over 30-60 minutes. The slight
excess of NBS ensures complete consumption of the starting material.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The
disappearance of the starting material spot/peak indicates the reaction is complete. This
typically takes 1-3 hours at 0 °C.

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution
of sodium thiosulfate to neutralize any remaining NBS.

Extraction and Work-up: Transfer the reaction mixture to a separatory funnel and add ethyl
acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.

Purification (Self-Validation): Purify the crude product by flash column chromatography on
silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-Bromo-2-
fluoro-5-(trifluoromethyl)aniline.

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy
and Mass Spectrometry, comparing the results to the expected values.
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Synthesis Workflow Diagram
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Applications in Drug Discovery and Development

The true value of 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline lies in its application as a
critical intermediate for high-value therapeutics, particularly in oncology. Its structural motifs are
frequently found in kinase inhibitors and other targeted therapies.

» Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted
aniline core. The bromine atom on this compound serves as a crucial attachment point for
hinge-binding fragments or other pharmacophoric elements through reactions like the Suzuki
coupling. For instance, related bromo-trifluoromethylaniline derivatives are used in the
synthesis of intermediates for novel anticancer drugs.[4]

e Modulation of Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a
methyl group but is significantly more electronegative and lipophilic. Its inclusion can block
metabolic oxidation at that position, thereby increasing the drug's half-life.[1][10] The fluorine
atom can also enhance binding affinity and membrane permeability. This strategic
fluorination is a proven method for optimizing the Absorption, Distribution, Metabolism, and
Excretion (ADME) profile of a drug candidate.

Safety, Handling, and Storage

As with all halogenated and trifluoromethylated aromatic compounds, proper safety protocols
are mandatory when handling 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline. Based on data for
structurally similar compounds, it should be treated as harmful and an irritant.[11]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields, and a lab coat. Work should be conducted in a well-
ventilated fume hood to avoid inhalation of dust or vapors.

¢ Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.
Use non-sparking tools and prevent the formation of dust.

o Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep it
away from incompatible materials such as strong oxidizing agents.

o Disposal: Dispose of the chemical and its container in accordance with local, state, and
federal regulations. This typically involves incineration at a licensed waste disposal facility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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